molecular formula C8H10O5S B14155901 Benzenemethanesulfonic acid, alpha-hydroxy-4-methoxy- CAS No. 81-12-9

Benzenemethanesulfonic acid, alpha-hydroxy-4-methoxy-

Cat. No.: B14155901
CAS No.: 81-12-9
M. Wt: 218.23 g/mol
InChI Key: NDMUEXKPRHMWRH-UHFFFAOYSA-N
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Description

It serves as a reagent in various chemical reactions, including esterification, amidation, and acylation. This compound is also employed as an analytical standard in different industrial applications.

Preparation Methods

The synthesis of Benzenemethanesulfonic acid, alpha-hydroxy-4-methoxy- involves multiple steps. . The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to achieve higher yields and purity .

Chemical Reactions Analysis

Benzenemethanesulfonic acid, alpha-hydroxy-4-methoxy- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert it into corresponding sulfonates.

    Substitution: It can participate in substitution reactions, where the methoxy or hydroxy groups are replaced by other functional groups.

Common reagents used in these reactions include sulfuric acid, phosphorus pentachloride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Benzenemethanesulfonic acid, alpha-hydroxy-4-methoxy- has numerous scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for esterification, amidation, and acylation reactions.

    Biology: The compound is employed in biochemical studies to investigate enzyme activities and metabolic pathways.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and as an analytical standard in drug development.

    Industry: It is used in the production of detergents, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenemethanesulfonic acid, alpha-hydroxy-4-methoxy- involves its ability to act as a strong acid and a nucleophile. It can donate protons in acidic reactions and participate in nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Benzenemethanesulfonic acid, alpha-hydroxy-4-methoxy- can be compared with other similar compounds, such as:

    Methanesulfonic acid: A simpler sulfonic acid with similar acidic properties but lacking the methoxy and hydroxy groups.

    Benzenesulfonic acid: Another aromatic sulfonic acid with similar reactivity but different functional groups.

The uniqueness of Benzenemethanesulfonic acid, alpha-hydroxy-4-methoxy- lies in its specific functional groups, which provide distinct reactivity and applications compared to other sulfonic acids.

Properties

CAS No.

81-12-9

Molecular Formula

C8H10O5S

Molecular Weight

218.23 g/mol

IUPAC Name

hydroxy-(4-methoxyphenyl)methanesulfonic acid

InChI

InChI=1S/C8H10O5S/c1-13-7-4-2-6(3-5-7)8(9)14(10,11)12/h2-5,8-9H,1H3,(H,10,11,12)

InChI Key

NDMUEXKPRHMWRH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(O)S(=O)(=O)O

Origin of Product

United States

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